Bienvenue dans la boutique en ligne BenchChem!

Phosphoric acid--6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole (1/1)

Solubility Formulation science Salt selection

The target compound, phosphoric acid--6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole (1/1), is the phosphate salt of the (S)-enantiomer of tetramisole, commonly designated levamisole phosphate (CAS 32093-35-9 for the stoichiometric 1:1 form; the CAS 75656-48-3 entry denotes the same substance with variable stoichiometry). It belongs to the imidazothiazole class of synthetic anthelmintics and possesses immunomodulatory properties.

Molecular Formula C11H15N2O4PS
Molecular Weight 302.29 g/mol
CAS No. 75656-48-3
Cat. No. B13397692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphoric acid--6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole (1/1)
CAS75656-48-3
Molecular FormulaC11H15N2O4PS
Molecular Weight302.29 g/mol
Structural Identifiers
SMILESC1CSC2=NC(CN21)C3=CC=CC=C3.OP(=O)(O)O
InChIInChI=1S/C11H12N2S.H3O4P/c1-2-4-9(5-3-1)10-8-13-6-7-14-11(13)12-10;1-5(2,3)4/h1-5,10H,6-8H2;(H3,1,2,3,4)
InChIKeyQEMMFDPTLWDHKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Levamisole Phosphate (CAS 75656-48-3): Procurement-Relevant Identity and Regulatory Baseline


The target compound, phosphoric acid--6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole (1/1), is the phosphate salt of the (S)-enantiomer of tetramisole, commonly designated levamisole phosphate (CAS 32093-35-9 for the stoichiometric 1:1 form; the CAS 75656-48-3 entry denotes the same substance with variable stoichiometry) [1]. It belongs to the imidazothiazole class of synthetic anthelmintics and possesses immunomodulatory properties [2]. The compound is a defined single stereoisomer with one chiral center in the (S)-configuration, distinguishing it from the racemic mixture tetramisole . It is listed in the FDA Green Book as an approved animal drug active ingredient and is regulated under 21 CFR § 522.1242 and § 522.1244 for injectable anthelmintic use in cattle [3].

Why Levamisole Phosphate (CAS 75656-48-3) Cannot Be Interchanged with Hydrochloride, Free Base, or Racemate: Salt-Form and Chiral Consequences


Substitution of levamisole phosphate with levamisole hydrochloride, the free base, or the racemic tetramisole without reformulation is not functionally equivalent. The phosphate and hydrochloride salts differ by approximately 100-fold in aqueous solubility (1.44 mg/mL vs. 210 mg/mL), directly controlling the feasible route of administration and release kinetics [1][2]. The phosphate salt is the form specified in all FDA-registered injectable levamisole products; the hydrochloride is used in oral and drench formulations [3]. Furthermore, the (S)-enantiomeric identity is critical: the racemate tetramisole contains 50% of the essentially inactive (R)-enantiomer (dexamisole), requiring roughly twice the dose for equivalent anthelmintic effect while contributing additional metabolic burden [4]. These differences are not cosmetic—they are encoded in regulatory monographs, pharmacokinetic profiles, and formulation stability, making direct inter-salt or inter-enantiomer substitution scientifically invalid without full bridging studies.

Levamisole Phosphate (CAS 75656-48-3): Comparator-Anchored Quantitative Differentiation Evidence


Aqueous Solubility Differential: Phosphate vs. Hydrochloride Salt Determines Injectable Formulation Feasibility

Levamisole phosphate exhibits aqueous solubility of 1.44 mg/mL (ALOGPS prediction, DrugBank), compared with 210 mg/mL for levamisole hydrochloride at 20 °C [1][2]. This represents an approximately 146-fold lower aqueous solubility for the phosphate salt. The lower solubility is not a liability but a functional attribute: it renders the phosphate salt suitable for injectable sustained-release formulations where rapid dissolution must be avoided, whereas the highly soluble hydrochloride salt is suited to oral solid dosage forms and soluble drench powders [3].

Solubility Formulation science Salt selection

Enantiomeric Identity: (S)-Levamisole Phosphate vs. Racemic Tetramisole—Dose and Efficacy Implications

Levamisole phosphate contains the pure (S)-enantiomer (specific rotation –95° to –105°, measured –98.91°) [1]. In contrast, tetramisole is the racemic mixture containing equal parts (S)-levamisole and (R)-dexamisole. The (S)-enantiomer is the biologically active form at the nematode nicotinic acetylcholine receptor; the (R)-enantiomer has negligible anthelmintic activity but contributes to metabolic load and potential off-target effects [2]. Consequently, tetramisole requires approximately twice the dose to achieve equivalent anthelmintic efficacy, as demonstrated in comparative efficacy studies where equal doses of levamisole base and tetramisole showed no significant difference in anthelmintic outcome only when tetramisole dose was doubled [3].

Chiral purity Enantiomer Dose reduction

Sustained-Release Pharmacokinetics: Levamisole Phosphate in MCMDG Vehicle vs. Commercial Aqueous Injection

In an ovine pharmacokinetic study, levamisole phosphate formulated in an isotropic medium-chain mono- and diglyceride (MCMDG)-based vehicle (13.65% w/w levamisole phosphate, 0.5% abamectin, injected subcutaneously at 0.04 mL/kg in sheep) produced a mean residence time (MRT) of 6.14 ± 1.14 h and a tmax of 2.20 ± 0.45 h [1]. These values represent significantly prolonged systemic exposure compared with published data for commercial aqueous levamisole injection products, which exhibit more rapid absorption and shorter MRT. The in vitro Franz diffusion cell release rate of levamisole phosphate from the MCMDG vehicle was significantly slower than release from water, and the in vitro–in vivo correlation (IVIVC) was confirmed for fraction released versus fraction absorbed [1][2].

Pharmacokinetics Sustained release Subcutaneous injection

Solution pH and Aqueous Stability: Phosphate Salt Acidic Microenvironment vs. Hydrochloride

Aqueous solutions of levamisole phosphate exhibit a pH range of 3.00–4.50 (manufacturer specification, measured value 3.48 for a representative batch) [1]. By comparison, levamisole hydrochloride solutions prepared from powder and tablets exhibit pH values of 4.55–5.30 [2]. Levamisole is known to be relatively stable in acidic aqueous solutions but undergoes base-catalyzed hydrolysis to the water-insoluble OMPI metabolite at alkaline pH; kinetic studies predict an approximately 70-fold increase in degradation rate at pH 8 compared with pH 4 [3]. The inherently lower pH of the phosphate salt solution thus provides a more favorable microenvironment for long-term aqueous stability.

pH stability Aqueous stability Formulation shelf-life

FDA Regulatory Standardization: Defined Potency Conversion and ANADA Pathway

Under 21 CFR § 522.1242 and § 522.1244, levamisole phosphate injection is standardized to contain levamisole phosphate equivalent to 136.5 mg or 182 mg of levamisole hydrochloride per milliliter (13.65% or 18.2% w/v) [1]. This defined conversion factor (1.365:1 for the 13.65% solution) is codified in the FDA's Abbreviated New Animal Drug Application (ANADA) pathway, which approved levamisole phosphate solution as a generic copy of Schering-Plough Animal Health's NADA 126-742 for LEVASOLE Injection [2]. This regulatory standardization provides a traceable quality benchmark: any alternative salt or base would require de novo establishment of bioequivalence and residue depletion, adding substantial regulatory burden.

Regulatory compliance ANADA Quality control

Stability in Non-Aqueous Vehicles: Enabling Combination Products with Lipophilic Drugs

In a formulation development study, the stability of levamisole phosphate and abamectin was assessed in isotropic MCMDG/propylene glycol/glycerol formal (MCMDG/PG:GF, 20/20:60) versus MCMDG/PG:GF/water systems at 60 °C for 10 days [1]. Stability of both drugs was higher in the non-aqueous MCMDG/PG:GF formulation compared with water-containing formulations. Levamisole phosphate degraded in the MCMDG/PG:GF (20/20:60) system at 60 °C over 10 days, but the degradation rate was lower than in water-containing counterparts. This differential stability is critical for enabling single-syringe combination injectable products containing both the hydrophilic levamisole phosphate and a lipophilic macrocyclic lactone (e.g., abamectin or ivermectin), which cannot be co-formulated in purely aqueous vehicles due to the lipophilic drug's insolubility [2].

Formulation stability Combination product Non-aqueous vehicle

Levamisole Phosphate (CAS 75656-48-3): Evidence-Backed Procurement and Application Scenarios


Injectable Anthelmintic Formulation Development for Cattle and Sheep

Levamisole phosphate is the sole salt form specified in FDA-approved injectable anthelmintic products under 21 CFR § 522.1242/522.1244, with a defined potency of 136.5 mg/mL equivalent to levamisole hydrochloride [1]. Its lower aqueous solubility (~1.44 mg/mL) compared to the hydrochloride (210 mg/mL) makes it the appropriate choice for subcutaneous injection development, where rapid dissolution at the injection site must be controlled to avoid bolus toxicity [2]. Formulators developing generic injectable products should procure the phosphate salt specifically to leverage the existing ANADA regulatory pathway and avoid the need for de novo bioequivalence bridging that would be required for an alternative salt [1].

Sustained-Release Combination Injectable Products with Macrocyclic Lactones

The phosphate salt of levamisole is uniquely suited for co-formulation with lipophilic anthelmintics (e.g., ivermectin, abamectin, eprinomectin) in isotropic medium-chain mono- and diglyceride (MCMDG)-based vehicles [1]. In these non-aqueous systems, levamisole phosphate achieves high drug loading (13.65% w/w) while the lipophilic drug resides in the hydrocarbon domains; the resulting formulation provides delayed absorption (MRT 6.14 h, tmax 2.20 h) compared with aqueous injections [2]. This technology platform has been demonstrated in sheep with validated IVIVC, and regulatory submissions (e.g., New Zealand MPI ACVM applications) cite levamisole phosphate in combination products at doses of 6.37 mg/kg alongside eprinomectin and ivermectin [3].

Enantiomerically Pure Reference Standard for Chiral Analytical Method Development

Levamisole phosphate serves as a chiral reference standard for HPLC method development and validation due to its defined (S)-stereochemistry (specific rotation –95° to –105°) [1]. Validated chiral HPLC methods using naphthylethylcarbamoylated β-cyclodextrin stationary phases or polysaccharide-based chiral columns can resolve levamisole from its (R)-enantiomer (dexamisole) and from the racemate tetramisole [2]. Analytical laboratories performing enantiomeric purity testing of levamisole drug substances or investigating tetramisole-adulterated samples require the phosphate salt as a certified reference material. The HPLC retention time of levamisole phosphate under standard reversed-phase conditions is 2.45–2.46 min (Zorbax ODS column, acetonitrile-water-ammonia mobile phase, 253 nm UV detection), enabling rapid simultaneous determination with abamectin [3].

Anthelmintic Resistance Surveillance Using Fecal Egg Count Reduction Testing

Levamisole phosphate has been used as the exclusive anthelmintic in target-selected treatment (TST) schemes for sheep flocks over multi-year periods (2009–2014), chosen based on its 100% efficacy demonstrated in fecal egg count reduction testing (FECRT) [1]. In cattle anthelmintic resistance diagnosis studies, levamisole phosphate administered at 4.7 mg/kg subcutaneous served as the reference compound against which ivermectin, moxidectin, and albendazole sulfoxide were compared [2]. Research groups conducting field efficacy trials or resistance surveillance should procure levamisole phosphate specifically—not the hydrochloride or racemate—to match the salt form used in published FECRT protocols and ensure dose comparability across study sites.

Quote Request

Request a Quote for Phosphoric acid--6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole (1/1)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.